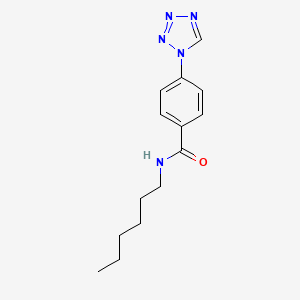

N-hexyl-4-(1H-tetrazol-1-yl)benzamide

Description

N-hexyl-4-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a hexyl alkyl chain at the amide nitrogen and a tetrazole ring at the para position of the benzamide aromatic ring. Tetrazole moieties are widely utilized in medicinal chemistry due to their bioisosteric equivalence to carboxylic acids, offering enhanced metabolic stability and hydrogen-bonding capabilities .

Properties

Molecular Formula |

C14H19N5O |

|---|---|

Molecular Weight |

273.33 g/mol |

IUPAC Name |

N-hexyl-4-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C14H19N5O/c1-2-3-4-5-10-15-14(20)12-6-8-13(9-7-12)19-11-16-17-18-19/h6-9,11H,2-5,10H2,1H3,(H,15,20) |

InChI Key |

FGVPYVNHMNPPSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC(=O)C1=CC=C(C=C1)N2C=NN=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-HEXYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a between an azide and a nitrile compound under acidic conditions.

Attachment of the Hexyl Chain: The hexyl chain is introduced through an alkylation reaction, where a hexyl halide reacts with the tetrazole derivative.

Formation of the Benzamide Group: The final step involves the coupling of the tetrazole-hexyl intermediate with a benzoyl chloride to form the benzamide group.

Industrial Production Methods

Industrial production of N-HEXYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-HEXYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms in the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

N-HEXYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has several scientific research applications:

Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Biological Research: It is used in studies related to cell signaling pathways and molecular interactions, providing insights into cellular mechanisms and potential therapeutic targets.

Mechanism of Action

The mechanism of action of N-HEXYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound binds to the active site of enzymes like AChE and HSP90, inhibiting their activity and disrupting cellular processes.

Molecular Pathways: It affects signaling pathways involved in cell proliferation, apoptosis, and stress response, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Key Structural Differences

- Substituent Position and Functionality: Unlike N-hexyl-4-(1H-tetrazol-1-yl)benzamide, compounds in (e.g., 2-hexanoylamino-1-(4-carboxyphenyl)benzamide) feature carboxyphenyl groups at the 1-position and acylated amino groups at the 2-position of the benzamide scaffold . Alkyl Chain Length: Compounds with longer acyl chains (e.g., tetradecanoyl, C14) in showed higher PCAF HAT inhibitory activity (79% for compound 17) compared to shorter chains (e.g., hexanoyl, 67% for compound 8) . The hexyl chain in the target compound may balance lipophilicity and activity.

Methodological Comparisons

- Conventional vs. Ultrasonic Methods : highlights that ultrasonic irradiation reduces reaction time and improves yields for benzamide derivatives (e.g., 4-(benzyloxy)-N-(3-chloro-2-phenyl-4-oxoazetidin-1-yl)benzamide) compared to reflux . Similar optimizations may apply to the target compound.

- Tetrazole Synthesis: reports yields of 70–97% for N-substituted-2-(1H-tetrazol-1-yl)acetamides using trimethylsilylazide and aqueous methanol, suggesting efficient routes for tetrazole incorporation .

Physicochemical and Toxicological Properties

Lipophilicity and Solubility

Toxicity Considerations

- Benzamide Neuroleptics: notes that benzamide derivatives (e.g., amisulpride, tiapride) share structural similarities, posing challenges in forensic differentiation .

Key Research Findings and Gaps

- Activity-Structure Relationship: emphasizes that acyl chain length and substituent position (e.g., 2-acylamino vs. 4-tetrazole) critically influence PCAF HAT inhibition . The target compound’s tetrazole group may confer distinct binding modes compared to carboxylate analogs.

- Synthetic Scalability : High yields in and green chemistry approaches in suggest scalable routes for tetrazole-benzamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.